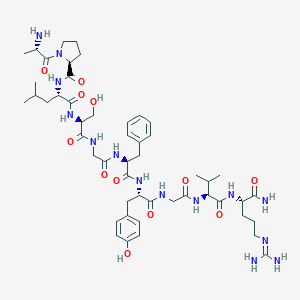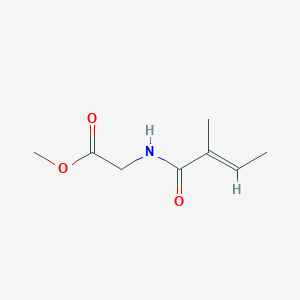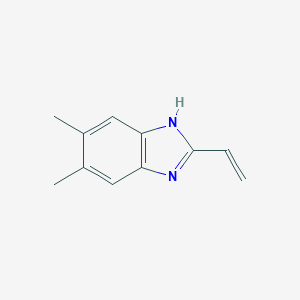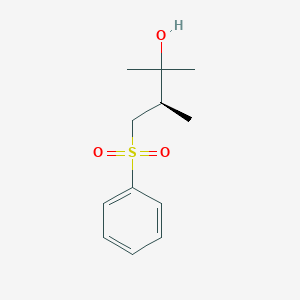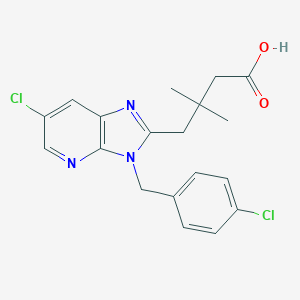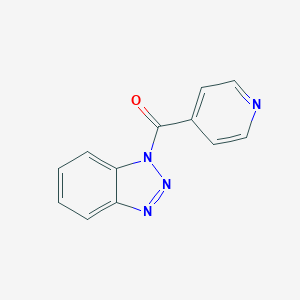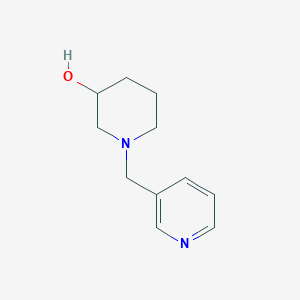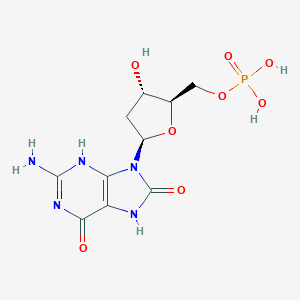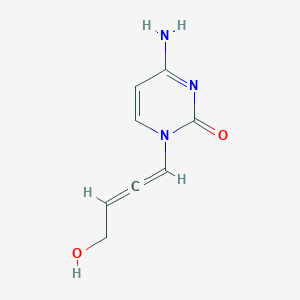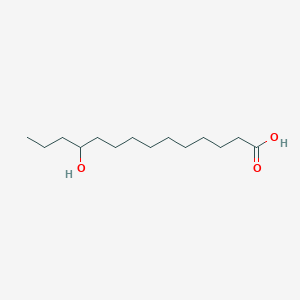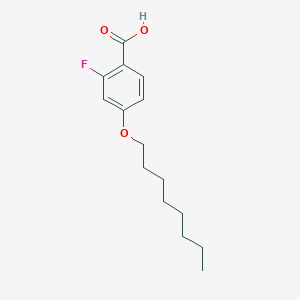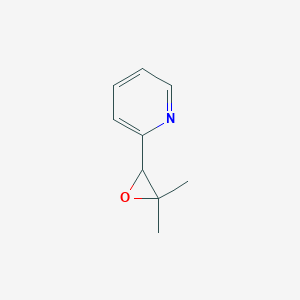
2-(3,3-Dimethyl-2-oxiranyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethyl-2-oxiranyl)pyridine, also known as DMP, is a heterocyclic compound that has been widely used in scientific research. It is a pyridine derivative that contains an epoxide group, which makes it a valuable building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine is not fully understood, but it is believed to act as an electrophile due to the presence of the epoxide group. It can react with nucleophiles, such as amines and thiols, to form adducts. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also undergo ring-opening reactions to form diols and other compounds.
Efectos Bioquímicos Y Fisiológicos
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. However, the mechanism of action for these effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,3-Dimethyl-2-oxiranyl)pyridine is a valuable building block for the synthesis of various organic compounds, and its epoxide group makes it a versatile reagent for organic synthesis. However, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is highly reactive and can be difficult to handle. It can also be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of 2-(3,3-Dimethyl-2-oxiranyl)pyridine in scientific research. One direction is the development of new drugs based on the structure of 2-(3,3-Dimethyl-2-oxiranyl)pyridine. Another direction is the synthesis of new organic compounds using 2-(3,3-Dimethyl-2-oxiranyl)pyridine as a building block. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also be used as a reagent in the development of new synthetic methods. Finally, the mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine can be further studied to better understand its antimicrobial and anticancer effects.
Conclusion
In conclusion, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is a heterocyclic compound that has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has antimicrobial and anticancer effects, but its mechanism of action is not fully understood. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
2-(3,3-Dimethyl-2-oxiranyl)pyridine can be synthesized by the reaction of 3,3-dimethyl-2-butenal with pyridine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a ring closure to form 2-(3,3-Dimethyl-2-oxiranyl)pyridine. The yield of the reaction can be improved by using a Lewis acid catalyst, such as zinc chloride or aluminum chloride.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products, such as pyridine alkaloids, and in the development of new drugs. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has also been used as a reagent in organic synthesis, such as in the preparation of epoxides and aldehydes.
Propiedades
Número CAS |
156215-83-7 |
|---|---|
Nombre del producto |
2-(3,3-Dimethyl-2-oxiranyl)pyridine |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-(3,3-dimethyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8(11-9)7-5-3-4-6-10-7/h3-6,8H,1-2H3 |
Clave InChI |
BHJKFSNKJLFHBI-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)C2=CC=CC=N2)C |
SMILES canónico |
CC1(C(O1)C2=CC=CC=N2)C |
Sinónimos |
Pyridine, 2-(3,3-dimethyloxiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



